molecular formula C14H14F2N2O2 B1372948 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152548-23-6

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1372948
CAS No.: 1152548-23-6
M. Wt: 280.27 g/mol
InChI Key: JTNKVPOLGOGWKN-UHFFFAOYSA-N
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Description

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1152548-23-6) is a pyrazole derivative characterized by a tert-butyl group at the N-1 position and a 2,4-difluorophenyl substituent at the C-3 position. Its molecular formula is C₁₄H₁₃F₂N₂O₂, with a molecular weight of 291.27 g/mol .

Properties

IUPAC Name

1-tert-butyl-3-(2,4-difluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c1-14(2,3)18-7-10(13(19)20)12(17-18)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNKVPOLGOGWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, using appropriate difluorophenyl boronic acids or halides.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the difluorophenyl ring, allowing for further functionalization.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium complexes). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with fluorine substitutions on the phenyl ring exhibit enhanced potency against drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus . The structure-activity relationship (SAR) studies suggest that the presence of the difluorophenyl group contributes significantly to the antimicrobial efficacy.

Case Study: Synthesis and Testing
In a study involving the synthesis of various pyrazole derivatives, including the target compound, it was found that the synthesized molecules demonstrated significant activity against multiple Gram-positive and Gram-negative bacterial strains. The compound showed a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against resistant strains .

Cancer Research

Potential Anti-Cancer Properties
The pyrazole scaffold has been explored for its potential anti-cancer properties. Research indicates that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific application of this compound in this context is still under investigation, but preliminary data suggest promising results.

Case Study: In vitro Studies
In vitro studies have shown that certain pyrazole derivatives can selectively target cancer cells while sparing normal cells, leading to reduced side effects compared to traditional chemotherapeutics . Further research into the specific mechanisms of action for this compound is warranted.

Agricultural Chemistry

Pesticidal Activity
Compounds containing pyrazole moieties have been investigated for their potential use as pesticides. The unique structural features of this compound may contribute to its effectiveness in pest control applications .

Research Findings
Studies have shown that certain pyrazole derivatives exhibit herbicidal and insecticidal activity, making them candidates for further development in agricultural applications . The specific efficacy of this compound against agricultural pests remains to be fully characterized.

Material Science

Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been explored due to their potential to enhance material properties such as thermal stability and mechanical strength. Research indicates that these compounds can act as cross-linking agents or modifiers in polymer formulations .

Case Study: Polymer Blends
In a study focusing on polymer blends containing pyrazole derivatives, it was found that the addition of this compound improved the thermal properties of the resulting materials when subjected to high temperatures .

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the pyrazole ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The tert-butyl group increases logP (3.2) compared to the unsubstituted analog (logP 2.1) .
  • Solubility : Smaller substituents (e.g., methyl) enhance aqueous solubility, while bulky groups (tert-butyl, benzyl) reduce it .

Antimicrobial Activity

  • Fluoroquinolone Analogs: Tosufloxacin and trovafloxacin, which feature a 2,4-difluorophenyl group at the N-1 position of a quinolone core, exhibit enhanced bactericidal activity against Staphylococcus aureus persisters compared to non-fluorinated quinolones . While the target pyrazole-carboxylic acid lacks a quinolone nucleus, its 2,4-difluorophenyl group may similarly improve membrane penetration or target affinity.
  • Triazole Derivatives : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones show moderate antimicrobial activity, suggesting that the 2,4-difluorophenyl group contributes to broad-spectrum efficacy.

Receptor Binding and Signaling

  • Calcium Mobilization Assays : Pyrazole derivatives with methoxyphenyl and benzyl groups (e.g., compounds 28a–30 in ) demonstrated agonist activity at neurotensin receptors (NTS1/NTS2), with EC₅₀ values ranging from 10–100 nM. The tert-butyl group in the target compound may alter receptor interaction kinetics due to steric effects.
  • Enzyme Inhibition : Pyrazole-carboxylic acids with electron-withdrawing groups (e.g., trifluoromethyl in ) inhibit enzymes like cyclooxygenase-2 (COX-2), highlighting the role of substituents in modulating selectivity.

Biological Activity

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14_{14}H15_{15}F2_{2}N3_{3}O2_{2}
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 1152548-23-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.

In Vitro Studies

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)
  • Mechanism of Action :
    • Induction of apoptosis was confirmed through morphological changes and increased caspase-3 activity. For instance, at a concentration of 10 μM, caspase-3 activity was enhanced by 1.33 to 1.57 times in MDA-MB-231 cells .
    • Cell cycle analysis indicated that the compound could arrest cells at various phases, contributing to its anticancer efficacy .

Case Study: Efficacy Against Breast Cancer

A specific study evaluated the compound's effectiveness against MDA-MB-231 cells, revealing:

  • IC50_{50} values indicating potent inhibitory effects at low concentrations.
  • Morphological changes consistent with apoptosis were observed at doses as low as 1 μM.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects.

The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes:

  • COX-1 and COX-2 Inhibition : The compound demonstrated selectivity towards COX-2 with a significant inhibition percentage in various assays, suggesting its potential as a therapeutic agent for inflammatory conditions .

Efficacy Data

A comparative analysis showed that the compound's anti-inflammatory potency was similar to that of standard drugs like diclofenac:

CompoundIC50_{50} (μM)% Inhibition
This compound5.4075%
Diclofenac6.0072%

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism and implicated in various diseases including gout and cardiovascular disorders.

Findings

In vitro studies revealed that:

  • The compound exhibited nanomolar inhibitory potency against XOR, with structure-activity relationship (SAR) analyses indicating that modifications to the pyrazole ring could enhance its inhibitory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.